Iodomethyl methyl sulfide
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Overview
Description
Iodomethyl methyl sulfide is an organic compound with the chemical formula C₂H₅IS. It is characterized by the presence of an iodine atom connected to a methylthiomethyl group. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl methyl sulfide can be synthesized through the iodine-catalyzed pyrolysis of dimethyl sulfide. This process involves the reaction of dimethyl sulfide with iodine, resulting in the formation of this compound along with other by-products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of iodine and dimethyl sulfide under controlled conditions to ensure the desired product yield .
Chemical Reactions Analysis
Types of Reactions: Iodomethyl methyl sulfide undergoes various chemical reactions, including substitution reactions. One notable reaction is its interaction with hydrogen iodide (HI), leading to the formation of ethane thiol (C₂H₆S) and iodine (I₂) .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like hydrogen iodide (HI) under controlled temperature and pressure conditions.
Oxidation and Reduction:
Major Products:
Ethane Thiol (C₂H₆S): Formed through substitution reactions with hydrogen iodide.
Iodine (I₂): A by-product of substitution reactions.
Scientific Research Applications
Iodomethyl methyl sulfide finds applications in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving sulfur and iodine atoms.
Mechanism of Action
The mechanism of action of iodomethyl methyl sulfide involves its reactivity with other chemical species. For instance, in substitution reactions, the iodine atom can be replaced by other nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are primarily dictated by the presence of sulfur and iodine atoms, which influence the compound’s reactivity .
Comparison with Similar Compounds
Iodomethane (CH₃I): Similar in structure but lacks the sulfur atom.
Dimethyl Sulfide (C₂H₆S): Contains sulfur but lacks the iodine atom.
Uniqueness: Its ability to undergo substitution reactions and form new compounds makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
iodo(methylsulfanyl)methane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IS/c1-4-2-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXKITJEFGLJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195646 |
Source
|
Record name | Iodomethyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43034-68-0 |
Source
|
Record name | Iodomethyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043034680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodomethyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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